molecular formula C27H23N3O3S B2600112 N-(3-METHOXYPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE CAS No. 872206-65-0

N-(3-METHOXYPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2600112
CAS No.: 872206-65-0
M. Wt: 469.56
InChI Key: QDOZUDDRFDWQHJ-UHFFFAOYSA-N
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Description

N-(3-METHOXYPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Possible use in the development of new materials or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the methoxyphenyl and sulfanylacetamide groups. Common reagents and conditions include:

    Starting materials: Appropriate aromatic aldehydes, amines, and thiols.

    Catalysts: Acid or base catalysts to facilitate condensation reactions.

    Solvents: Organic solvents like ethanol, methanol, or dichloromethane.

    Temperature and time: Reactions may require heating under reflux for several hours.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:

    Continuous flow reactors: For better control over reaction conditions.

    Purification techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-d]pyrimidine derivatives: Known for their diverse biological activities.

    Methoxyphenyl derivatives: Often studied for their pharmacological properties.

    Sulfanylacetamide derivatives: Investigated for their potential therapeutic applications.

Uniqueness

N-(3-METHOXYPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-17-8-6-11-19-14-22-26(33-24(17)19)29-25(18-9-4-3-5-10-18)30-27(22)34-16-23(31)28-20-12-7-13-21(15-20)32-2/h3-13,15H,14,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOZUDDRFDWQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC(=CC=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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